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Compound of Interest

Compound Name: 4-Methyl-4-penten-1-OL

Cat. No.: B1583634 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-4-
penten-1-ol, a valuable intermediate in organic synthesis. The information presented is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. This document outlines the interpretation of predicted Nuclear Magnetic

Resonance (NMR) spectra, experimental Mass Spectrometry (MS), and Infrared (IR)

spectroscopy data. Detailed experimental protocols and a logical workflow for spectroscopic

analysis are also provided.

Data Presentation
The spectroscopic data for 4-Methyl-4-penten-1-ol is summarized in the following tables. It is

important to note that the ¹H and ¹³C NMR data are predicted values, as experimental spectra

for this specific compound are not readily available in public databases. The mass

spectrometry and infrared spectroscopy data are based on experimental findings.

Table 1: Predicted ¹H NMR Spectral Data of 4-Methyl-4-penten-1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.72 s 2H =CH₂

~3.65 t 2H -CH₂-OH

~2.08 t 2H =C-CH₂-

~1.73 s 3H =C-CH₃

~1.65 s (broad) 1H -OH

~1.78 m 2H -CH₂-CH₂OH

Note: Predicted using NMRDB.org. The chemical shift of the hydroxyl proton (-OH) can vary

depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data of 4-Methyl-4-penten-1-ol

Chemical Shift (δ) ppm Assignment

~145.5 =C(CH₃)₂

~110.3 =CH₂

~62.7 -CH₂-OH

~38.4 =C-CH₂-

~30.6 -CH₂-CH₂OH

~22.6 =C-CH₃

Note: Predicted using NMRDB.org.

Table 3: Mass Spectrometry Data of 4-Methyl-4-penten-1-ol[1]
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m/z Relative Intensity Fragmentation

100 Low [M]⁺ (Molecular Ion)

85 High [M - CH₃]⁺

68 Moderate [M - H₂O]⁺

55 High [C₄H₇]⁺

43 High [C₃H₇]⁺

Source: PubChem.[1]

Table 4: Infrared (IR) Spectroscopy Data of 4-Methyl-4-penten-1-ol[1]

Wavenumber (cm⁻¹) Intensity Assignment

3330 Broad, Strong O-H stretch

3075 Medium =C-H stretch

2925 Strong C-H stretch (sp³)

1650 Medium C=C stretch

1440 Medium C-H bend

1050 Strong C-O stretch

890 Strong =CH₂ bend (out-of-plane)

Source: PubChem.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-4-penten-1-ol in 0.5-0.7

mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

The spectral width should cover the expected range of proton chemical shifts (typically 0-

12 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 30° pulse width, a longer relaxation delay (e.g., 2-5 seconds)

due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g.,

1024 or more) due to the low natural abundance of ¹³C.

The spectral width should encompass the full range of carbon chemical shifts (typically 0-

220 ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for volatile compounds like 4-Methyl-4-penten-
1-ol.

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule. Common

fragmentation pathways for alcohols include alpha-cleavage and dehydration.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like 4-Methyl-4-penten-1-ol, a thin film can be

prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used, where a drop of the sample is placed directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Data Analysis:

Identify the characteristic absorption bands corresponding to the different functional

groups in the molecule (e.g., O-H, C=C, C-O).

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic data analysis of 4-
Methyl-4-penten-1-ol.

1. Data Acquisition

2. Data Analysis & Interpretation

3. Structural Elucidation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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